N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide
Overview
Description
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide, also known as BM-573, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of thienopyridines, which are known for their anti-inflammatory and anti-platelet activities. BM-573 has shown promising results in various scientific research studies, and its synthesis, mechanism of action, and potential applications will be discussed in
Mechanism of Action
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide exerts its pharmacological effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2). PLA2 plays a crucial role in the production of inflammatory mediators, such as prostaglandins and leukotrienes, and the activation of platelets. By inhibiting PLA2 activity, N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide can reduce inflammation and prevent platelet aggregation, which can help prevent the development of cardiovascular disease.
Biochemical and Physiological Effects:
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PLA2 activity, the reduction of inflammation, and the prevention of platelet aggregation. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and prevent cellular damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide in lab experiments is its well-defined mechanism of action, which allows for precise targeting of specific pathways. Additionally, N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development. However, one of the limitations of using N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide in lab experiments is its relatively high cost, which may limit its widespread use.
Future Directions
There are several potential future directions for the use of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide in scientific research. One area of interest is the development of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide-based therapies for the treatment of cardiovascular disease, particularly in patients with atherosclerosis and thrombosis. Another potential application is the use of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide in cancer therapy, as it has been shown to have anti-tumor activity. Additionally, further studies are needed to explore the potential use of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide in other disease states, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide is a synthetic compound that has shown promising results in various scientific research studies. Its synthesis, mechanism of action, and potential applications have been discussed in this paper. N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide has the potential to be developed into a therapeutic agent for the treatment of cardiovascular disease, cancer, and other disease states. Further research is needed to fully explore its potential applications and limitations.
Scientific Research Applications
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular disease. It has been shown to have anti-inflammatory and anti-platelet activities, which can help prevent the progression of atherosclerosis and reduce the risk of thrombosis. N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-4-5-11-17(25)24-19-18-16(13-27-3)12-14(2)23-22(18)28-21(19)20(26)15-9-7-6-8-10-15/h6-10,12H,4-5,11,13H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPXBQUHGVYNDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(SC2=NC(=CC(=C12)COC)C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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